
Trimetozine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimetozine-d8 is a deuterated form of trimetozine, a compound primarily used in research settings. The molecular formula of this compound is C14H11D8NO5, and it has a molecular weight of 289.35 g/mol . This compound is often utilized in proteomics research and other biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterated solvent . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous liquid-liquid extraction processes to purify the compound from its impurities . This method ensures high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Trimetozine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trimetozine-d8 is widely used in scientific research, including:
Chemistry: As a labeled compound in mass spectrometry for studying reaction mechanisms and pathways.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential anxiolytic effects and its role in treating psychological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of trimetozine-d8 involves its interaction with neurotransmitter systems in the brain. It is believed to influence the levels and activity of serotonin, dopamine, and norepinephrine, which are critical for mood regulation . By modulating these neurotransmitters, this compound may help alleviate symptoms of anxiety and depression .
類似化合物との比較
Similar Compounds
Trimetazidine: Used for the treatment of angina pectoris and has a similar molecular structure.
LQFM289: A derivative of trimetozine designed for anxiolytic effects.
Uniqueness
Trimetozine-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biochemical processes .
特性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |
InChIキー |
XWVOEFLBOSSYGM-DUSUNJSHSA-N |
異性体SMILES |
[2H]C1(C(OC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



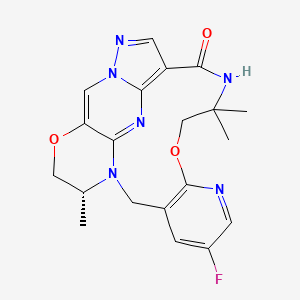
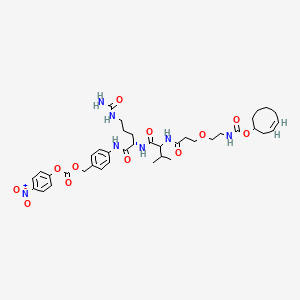
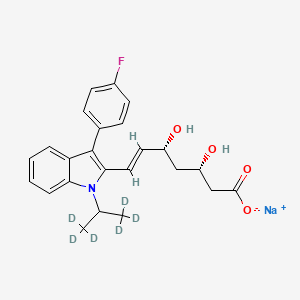
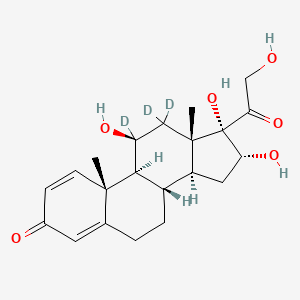
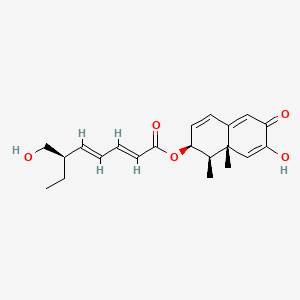
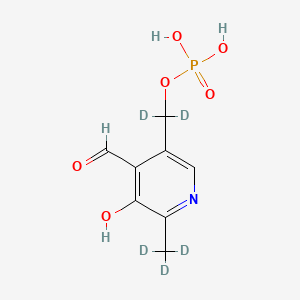
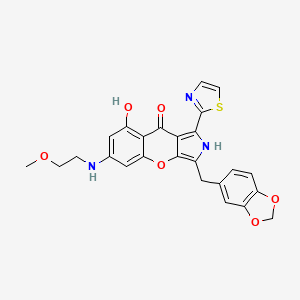
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)


